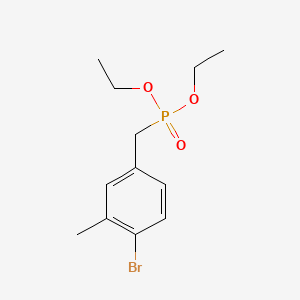

Diethyl 4-Bromo-3-methylbenzylphosphonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18BrO3P |

|---|---|

Molecular Weight |

321.15 g/mol |

IUPAC Name |

1-bromo-4-(diethoxyphosphorylmethyl)-2-methylbenzene |

InChI |

InChI=1S/C12H18BrO3P/c1-4-15-17(14,16-5-2)9-11-6-7-12(13)10(3)8-11/h6-8H,4-5,9H2,1-3H3 |

InChI Key |

WRYWFKGVEDBACL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC(=C(C=C1)Br)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Optimization

Michaelis-Arbuzov Reaction: Principles and Adaptations for Diethyl 4-Bromo-3-methylbenzylphosphonate

First discovered by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. nih.govsynarchive.com The reaction classically involves the transformation of a trialkyl phosphite (B83602) upon reaction with an alkyl halide to yield a dialkyl phosphonate (B1237965). organic-chemistry.org This method is widely employed for synthesizing a variety of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org

The mechanism of the Michaelis-Arbuzov reaction is a two-step process. nih.gov

Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the trivalent phosphorus atom in the triethyl phosphite on the electrophilic benzylic carbon of the 4-bromo-3-methylbenzyl halide. This is a bimolecular nucleophilic substitution (SN2) reaction that results in the formation of a trialkoxyphosphonium salt intermediate. organic-chemistry.orgwikipedia.org This initial step is typically the rate-determining step of the reaction.

Dealkylation: The displaced halide anion then acts as a nucleophile in a second SN2 reaction. It attacks one of the ethyl groups of the phosphonium (B103445) salt intermediate, leading to the formation of the final pentavalent phosphorus product, this compound, and a volatile ethyl halide byproduct (e.g., ethyl bromide). nih.govwikipedia.org

The primary precursor for the synthesis of this compound via the Michaelis-Arbuzov reaction is a 4-bromo-3-methylbenzyl halide, typically the bromide or chloride. The synthesis of this intermediate generally starts from 4-bromo-3-methyltoluene.

A common method for introducing a halogen at the benzylic position is through free-radical halogenation. For instance, 4-bromo-3-methylbenzyl bromide can be prepared by reacting 4-bromo-3-methyltoluene with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and light. This method is analogous to the preparation of 4-bromobenzyl bromide from p-bromotoluene, which involves dissolving the toluene (B28343) derivative in a solvent like carbon tetrachloride and adding bromine while irradiating with a lamp. prepchem.com

Alternatively, 4-bromo-3-methylbenzyl alcohol can serve as a versatile intermediate. chemimpex.com This alcohol can be synthesized and subsequently converted to the corresponding benzyl (B1604629) halide using standard halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Optimizing reaction conditions is critical to maximize yield and minimize side reactions.

Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures, typically in the range of 120-160 °C, especially for less reactive halides. wikipedia.org However, elevated temperatures can sometimes lead to side products. Modern variations, particularly those employing catalysts, often allow for significantly lower reaction temperatures. nih.govfrontiersin.org

Solvent: The reaction can be run neat (without a solvent) or in a high-boiling inert solvent. However, to improve the environmental footprint of the synthesis, greener solvents are being explored. Polyethylene glycol (PEG) has been shown to be an effective medium for the synthesis of benzyl phosphonates, allowing the reaction to proceed smoothly at room temperature. nih.govfrontiersin.org

Stoichiometry: The stoichiometry of the reactants can be adjusted to drive the reaction to completion. Using an excess of the starting alkyl halide is one strategy. wikipedia.org Alternatively, using a phosphite, such as triethyl phosphite, that generates a low-boiling byproduct (ethyl halide) can be advantageous, as the byproduct can be removed by distillation during the reaction to shift the equilibrium forward. nih.gov

| Parameter | Classical Approach | Optimized/Green Approach | Rationale for Optimization |

|---|---|---|---|

| Temperature | High (120-160 °C) wikipedia.org | Room Temperature to Moderate Heat nih.gov | Reduces energy consumption and minimizes thermal degradation or side reactions. |

| Solvent | Neat or high-boiling inert solvents | Benign media like PEG-400 nih.govfrontiersin.org | Avoids the use of volatile/toxic organic solvents, enhancing sustainability. |

| Stoichiometry | Excess of alkyl halide wikipedia.org | Use of catalyst to enable near-equimolar amounts | Improves atom economy and simplifies purification by reducing unreacted starting material. |

To overcome the often harsh conditions of the classical Michaelis-Arbuzov reaction, several catalyst-assisted methods have been developed. These catalysts can increase the reaction rate and allow for milder conditions, often improving yields and selectivity.

Lewis Acid Catalysis: Lewis acids have been shown to effectively catalyze the Michaelis-Arbuzov reaction. For instance, nano-silica-supported boron trifluoride (nano-BF₃·SiO₂) has been used as a heterogeneous Lewis acid catalyst for the synthesis of aryl phosphonates in ionic liquids. researchgate.net Niobium(V) chloride is another efficient catalyst for similar transformations. researchgate.net

Iodide-Based Catalysis: An efficient protocol for the synthesis of benzyl phosphonates utilizes a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system in PEG-400 as the solvent. nih.govfrontiersin.org This system allows the reaction to proceed smoothly at room temperature with excellent yields. The iodide ion is thought to facilitate the reaction, possibly through an in-situ Finkelstein reaction to generate a more reactive benzyl iodide intermediate.

| Catalyst System | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| KI / K₂CO₃ nih.govfrontiersin.org | PEG-400 | Room Temperature | Avoids volatile organic solvents, proceeds under mild conditions, high yield. |

| Nano-BF₃·SiO₂ researchgate.net | Ionic Liquid | Not specified | Heterogeneous catalyst, potentially reusable, environmentally benign methodology. |

| Niobium(V) chloride researchgate.net | Not specified | Not specified | Efficient catalysis for phosphonate synthesis. |

| n-Bu₄NI rsc.org | Not specified | 85 °C | Catalyzes the rearrangement of intermediate phosphinites to phosphine oxides. |

Alternative Synthetic Pathways for this compound

While the Michaelis-Arbuzov reaction is the dominant method, research into alternative pathways, particularly those involving different mechanistic approaches, is ongoing.

Radical-based methods offer a distinct alternative to the ionic SN2 mechanism of the Arbuzov reaction. These approaches typically involve the generation of a phosphonyl radical, which then reacts to form the desired C-P bond.

One modern approach utilizes visible-light photocatalysis. nih.govresearchgate.net In a recently developed method, an inexpensive and non-toxic bismuth salt, such as Bismuth(III) chloride (BiCl₃), acts as a photocatalyst. nih.gov Upon irradiation with visible light, a Ligand to Metal Charge Transfer (LMCT) process occurs, which facilitates the generation of a phosphonyl radical from a P(O)-H compound like diethyl phosphite (diethyl H-phosphonate). nih.govresearchgate.net This highly reactive phosphonyl radical can then add to a suitable substrate to form the final phosphonate product. This method avoids the use of alkyl halides and represents a mechanistically different and potentially milder route for the formation of C-P bonds. nih.gov

Another photo-assisted method involves irradiating a reaction mixture with blue light in the presence of a photo-active catalyst like Rhodamine 6G to produce aryl radicals for phosphonylation. nih.gov Such photochemical reactions can often be carried out under mild conditions, avoiding the high temperatures and byproducts associated with the classical thermal reaction. nih.gov

Other C-P Bond Forming Reactions

While the Michaelis-Arbuzov and Hirao reactions are foundational in the synthesis of phosphonates, several other methodologies have been developed to create C-P bonds, often under milder conditions or with broader substrate scopes. These alternative routes are crucial for synthesizing complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions:

A significant advancement in C-P bond formation involves the use of palladium catalysts. One such method utilizes aryl nonaflates, which are stable and easily prepared from phenols. nih.govacs.org This reaction can be accelerated by the addition of an iodide source, such as sodium iodide (NaI), leading to shorter reaction times. nih.govacs.org This method is advantageous as it does not always require additional ligands and can proceed under relatively mild conditions. For instance, the coupling of aryl nonaflates with diethyl phosphite can be achieved at around 80°C. nih.gov

Another palladium-catalyzed approach involves the phosphorylation of aryl mesylates and tosylates. acs.org These reactions, often employing a catalyst system like Pd(OAc)2 with a specific ligand such as CM-Phos, can produce high yields of phosphonate esters, although they may require elevated temperatures (around 110°C) and longer reaction times. acs.org

Nickel-Catalyzed Cross-Coupling (Tavs Reaction):

Nickel catalysts offer a cost-effective alternative to palladium for C-P cross-coupling reactions. The Tavs reaction, which typically involves the phosphonylation of aryl halides, can be performed using NiCl₂ as a pre-catalyst. beilstein-journals.org An interesting optimization of this method involves conducting the reaction under solvent-free conditions, which can simplify the workup process. beilstein-journals.org These reactions are often carried out at high temperatures, sometimes exceeding 160°C. beilstein-journals.org

Photo-Induced Arbuzov Reaction:

A modern, transition-metal-free approach to C-P bond formation is the UV-induced photo-Arbuzov reaction. rsc.orgrsc.org This method allows for the phosphonylation of (hetero)aryl halides with trialkyl phosphites under mild conditions, without the need for catalysts, additives, or bases. rsc.orgrsc.org The reaction is initiated by UV light and demonstrates wide functional group compatibility, making it a versatile tool for synthesizing a diverse range of phosphonate-grafted aromatic compounds. rsc.org

Visible-Light-Driven Reactions:

Recent trends also include visible-light-driven reactions for C-P bond formation. These methods can involve dual catalytic systems, such as combining gold and photoredox catalysts, or metal-free variants that use organic dyes or hypervalent iodine reagents to promote the reaction. rsc.org

| Method | Catalyst/Initiator | Key Features | Typical Conditions | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Coupling of Aryl Nonaflates | Palladium catalyst (e.g., Pd(PPh₃)₄), often with an iodide additive (e.g., NaI) | Stable, isolable aryl nonaflate substrates; accelerated by iodide. | Temperatures around 80-120°C. | nih.gov |

| Nickel-Catalyzed Cross-Coupling (Tavs Reaction) | Nickel(II) salts (e.g., NiCl₂) | Cost-effective catalyst; can be performed solvent-free. | High temperatures (>160°C). | beilstein-journals.org |

| UV-Induced Photo-Arbuzov Reaction | UV light | Transition-metal-free, mild conditions, no additives or base required. | Room temperature with UV irradiation. | rsc.orgrsc.org |

Purification and Isolation Techniques for Phosphonate Esters

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture. A variety of techniques are employed, often in combination, to achieve high purity.

Chromatographic Methods:

Column chromatography is the most frequently cited method for the purification of phosphonate esters. chemicalbook.com

Flash Column Chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, significantly reducing separation time. It is a common technique for purifying crude reaction mixtures, as seen in the synthesis of various aryl phosphorus compounds. nih.gov Silica (B1680970) gel is a typical stationary phase, and the mobile phase is a solvent system tailored to the polarity of the target compound, such as diethyl ether or petroleum ether. nih.gov

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. chemicalbook.com For phosphate (B84403) and phosphonate esters, which can sometimes streak on silica plates, adding a small amount of acetic acid to the eluent can improve separation. reddit.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is a valuable technique for separating polar compounds like phosphonates, often used in conjunction with mass spectrometry for analytical purposes. wiley.com

Ion-Exchange Chromatography: For compounds with acidic or basic functionalities, or for removing ionic impurities, ion-exchange chromatography can be effective. Anion-exchange resins have been used for the purification of phosphate esters. reddit.comresearchgate.net

Extraction and Washing:

Liquid-liquid extraction is a fundamental step in the workup procedure for many organic reactions. After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove inorganic salts, catalysts, and other water-soluble impurities.

Common steps include:

Washing with a mild base, such as a sodium bicarbonate (NaHCO₃) solution, to neutralize any acidic byproducts. google.com

Washing with water to remove water-soluble impurities. google.com

Washing with brine (a saturated NaCl solution) to aid in the separation of the aqueous and organic layers and to remove residual water from the organic phase.

The organic layer, containing the desired phosphonate ester, is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. google.comgoogle.com

Crystallization and Distillation:

Crystallization: If the phosphonate ester is a solid at room temperature, crystallization or recrystallization can be a highly effective method for achieving high purity. google.com This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. Hexane is a solvent that has been used for the crystallization of phosphonate esters. google.com

Distillation: For liquid phosphonate esters that are thermally stable, distillation can be employed for purification. Techniques like bulb-to-bulb distillation using a Kugelrohr apparatus are suitable for small quantities or high-boiling point liquids, minimizing product loss. nih.gov

| Technique | Description | Application Notes | Reference |

|---|---|---|---|

| Flash Column Chromatography | Rapid purification on a stationary phase (e.g., silica gel) using a solvent gradient under pressure. | Widely used for primary purification of crude reaction mixtures. | nih.gov |

| Liquid-Liquid Extraction | Separation of components based on their relative solubilities in two different immiscible liquids (e.g., organic solvent and water). | Essential for initial workup to remove inorganic salts and water-soluble impurities. | google.com |

| Crystallization/Recrystallization | Purification of solids based on differences in solubility between the compound and impurities in a given solvent. | Effective for obtaining high-purity solid phosphonate esters. | google.com |

| Distillation (Bulb-to-Bulb) | Purification of liquids based on differences in boiling points. | Suitable for thermally stable, high-boiling point liquid phosphonates. | nih.gov |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For Diethyl 4-Bromo-3-methylbenzylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy, along with two-dimensional techniques, would be required for an unambiguous structural assignment.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Patterns, and Spin Systems

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The ethoxy groups of the phosphonate (B1237965) moiety would likely exhibit a characteristic triplet for the methyl (CH₃) protons and a doublet of quartets for the methylene (B1212753) (CH₂) protons due to coupling with each other and with the phosphorus atom. The benzylic methylene protons would appear as a doublet due to coupling with the phosphorus atom. The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring, with their chemical shifts and coupling patterns being influenced by the bromo and methyl substituents. The methyl group on the benzene ring would appear as a singlet.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | Data not available | Data not available | -OCH₂CH₃ |

| Data not available | Data not available | Data not available | -OCH₂CH₃ |

| Data not available | Data not available | Data not available | Ar-CH₃ |

| Data not available | Data not available | Data not available | P-CH₂-Ar |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

Carbon-13 (¹³C) NMR Spectroscopy: P-C Coupling and Aromatic Substituent Effects

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the ethoxy groups would show distinct signals, with the methylene carbon signal being split into a doublet due to coupling with the phosphorus atom. The benzylic carbon would also appear as a doublet with a larger coupling constant. The aromatic region would display six signals corresponding to the carbons of the benzene ring, with their chemical shifts influenced by the bromo, methyl, and phosphonatemethyl substituents. The methyl carbon on the ring would also be observed.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | C-P Coupling (J, Hz) | Assignment |

| Data not available | Data not available | -OCH₂CH₃ |

| Data not available | Data not available | -OCH₂CH₃ |

| Data not available | Data not available | Ar-CH₃ |

| Data not available | Data not available | P-CH₂-Ar |

| Data not available | Data not available | Aromatic-C |

| Data not available | Data not available | Aromatic-C |

| Data not available | Data not available | Aromatic-C |

| Data not available | Data not available | Aromatic-C |

| Data not available | Data not available | Aromatic-C |

| Data not available | Data not available | Aromatic-C |

Phosphorus-31 (³¹P) NMR Spectroscopy: Characteristic Chemical Shifts of the Phosphonate Moiety

³¹P NMR spectroscopy is a highly specific technique for observing phosphorus nuclei. A proton-decoupled ³¹P NMR spectrum of this compound would be expected to show a single signal, a singlet, in the characteristic chemical shift range for phosphonates. The precise chemical shift would be indicative of the electronic environment around the phosphorus atom.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Confirmation

To definitively confirm the structure, two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would establish the proton-proton coupling networks, for instance, between the ethoxy methyl and methylene protons. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range correlations between protons and carbons, which is crucial for assigning the substitution pattern on the aromatic ring and confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The mass spectrum would also show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation analysis would reveal characteristic losses, such as the ethoxy groups and parts of the benzyl (B1604629) moiety, which would further support the proposed structure.

Hypothetical Mass Spectrometry Data

| m/z | Interpretation |

| Data not available | Molecular ion [M]⁺ |

| Data not available | Isotopic ion [M+2]⁺ |

| Data not available | Fragment ions |

X-ray Crystallography for Solid-State Molecular Conformation and Stereochemical Analysis

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the three-dimensional packing of the molecules in the crystal lattice and provide unequivocal confirmation of the substitution pattern on the aromatic ring.

Reactivity and Mechanistic Investigations of Diethyl 4 Bromo 3 Methylbenzylphosphonate

Deprotonation Chemistry of the α-Methylene Group

The reactivity of Diethyl 4-Bromo-3-methylbenzylphosphonate in olefination reactions is initiated by the deprotonation of the α-methylene group (the CH₂ group adjacent to the phenyl ring and the phosphonate (B1237965) group). This process generates a nucleophilic carbanion that is central to carbon-carbon bond formation.

The acidity of the α-methylene protons in benzylphosphonate esters is a critical factor in the formation of the reactive carbanion. While the specific pKa of this compound is not extensively documented, it can be estimated to be in the range of 20-22 in DMSO, typical for benzylic protons adjacent to a phosphonate group. The phosphonate group stabilizes the resulting carbanion through resonance and inductive effects, making these protons significantly more acidic than those of a simple alkylbenzene.

| Base | Abbreviation | Approximate pKa of Conjugate Acid | Suitability |

|---|---|---|---|

| Sodium Hydride | NaH | ~35 (for H₂) | Suitable; commonly used for irreversible deprotonation. alfa-chemistry.com |

| Potassium tert-Butoxide | KOt-Bu | ~19 (for t-BuOH) | Suitable, but equilibrium may be a factor. |

| Lithium Diisopropylamide | LDA | ~36 (for diisopropylamine) | Suitable; a strong, non-nucleophilic base. |

| Sodium Ethoxide | NaOEt | ~16 (for EtOH) | Less suitable; may not achieve complete deprotonation. |

The acidity of the α-methylene protons and the stability of the resulting carbanion are modulated by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the bromo and methyl groups exert opposing electronic influences.

Bromo Group (at C4): The bromine atom is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect helps to delocalize and stabilize the negative charge of the carbanion formed upon deprotonation. openstax.orglibretexts.orglibretexts.org By stabilizing the conjugate base, the bromo substituent increases the acidity of the α-methylene protons compared to an unsubstituted diethyl benzylphosphonate. acs.org

Methyl Group (at C3): The methyl group is an electron-donating group (+I effect and hyperconjugation). It releases electron density into the aromatic ring, which slightly destabilizes the adjacent carbanion. This electron-donating nature tends to decrease the acidity of the α-methylene protons. libretexts.orgacs.org

The net effect on the acidity is a balance of these two competing influences. Typically, the inductive electron-withdrawing effect of a halogen like bromine is more significant than the electron-donating effect of a methyl group. Therefore, it is expected that this compound is more acidic than diethyl benzylphosphonate, facilitating easier carbanion formation. This enhanced acidity promotes reactivity in subsequent olefination reactions.

Horner-Wadsworth-Emmons (HWE) Olefination Reactions

The primary synthetic application for the carbanion generated from this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a reliable method for the synthesis of alkenes, particularly stilbene (B7821643) derivatives, by reacting the phosphonate carbanion with aldehydes and ketones. wikipedia.org The HWE reaction is often preferred over the classic Wittig reaction because the phosphonate-stabilized carbanions are generally more nucleophilic and the resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.comnrochemistry.com

The mechanism of the HWE reaction is a well-established multi-step process. nrochemistry.com

Deprotonation: The reaction begins with the deprotonation of the α-methylene group of this compound by a strong base, forming a resonance-stabilized phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric alkoxide intermediates (betaines). wikipedia.orgacs.org

Oxaphosphetane Formation: The alkoxide oxygen then attacks the electrophilic phosphorus atom in an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.comacs.org This step is typically reversible.

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted or stepwise elimination yields the final alkene product and a stable, water-soluble dialkyl phosphate salt. wikipedia.org The fragmentation of the oxaphosphetane is generally the step that determines the stereochemistry of the resulting alkene. umich.edu

A key feature of the HWE reaction is its ability to control the stereochemistry of the newly formed double bond, leading to either the (E)- or (Z)-isomer. The standard HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene (trans). alfa-chemistry.comwikipedia.org This selectivity arises from the reversibility of the initial steps, which allows for equilibration to the sterically less hindered transition state that leads to the (E)-product. wikipedia.org

Several factors can be manipulated to control the E/Z ratio of the alkene product.

| Factor | Influence on Stereoselectivity |

|---|---|

| Phosphonate Structure | Bulky substituents on the phosphonate can increase E-selectivity. Conversely, phosphonates with electron-withdrawing groups on the alkoxy moieties (e.g., trifluoroethyl as in the Still-Gennari modification) can dramatically favor Z-isomer formation. wikipedia.orgnih.gov |

| Carbonyl Substrate | Sterically hindered aldehydes and ketones generally lead to higher E-selectivity. wikipedia.org |

| Base and Counterion | The choice of base and its metal counterion affects the reversibility of the intermediate steps. Lithium salts often promote higher E-selectivity compared to sodium or potassium salts. wikipedia.org Strongly dissociating conditions (e.g., KHMDS with 18-crown-6) are used to favor Z-selectivity in modified HWE reactions. wikipedia.org |

| Temperature | Higher reaction temperatures tend to favor thermodynamic control, leading to a higher proportion of the more stable (E)-isomer. wikipedia.org |

The carbanion derived from this compound is a potent nucleophile capable of reacting with a wide array of carbonyl-containing electrophiles.

Aldehydes: The reaction with both aliphatic and aromatic aldehydes is typically efficient and high-yielding. The reaction provides a direct route to synthesize various disubstituted stilbene analogues.

Ketones: Phosphonate carbanions are significantly more reactive than their phosphonium (B103445) ylide counterparts used in the Wittig reaction. nrochemistry.comchempedia.info This heightened reactivity allows them to react effectively with ketones, including sterically hindered ones that are often unreactive under Wittig conditions. nrochemistry.com The reaction with ketones leads to the formation of trisubstituted alkenes.

This broad reactivity makes the HWE reaction using this compound a versatile tool for constructing complex molecules with specific stereochemical requirements at the double bond.

Substitution Reactions at the Benzylic Position

The benzylic carbon of this compound is a key site of reactivity. Its direct attachment to an aromatic ring allows for the stabilization of reaction intermediates, making it susceptible to nucleophilic substitution. These reactions are fundamental for modifying the structure and introducing new functional groups.

The substitution of a leaving group at the benzylic position of this compound can proceed through two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). chemistrysteps.comchemistry.coach The operative pathway is determined by factors such as the nature of the nucleophile, the solvent system, and the structure of the substrate. khanacademy.orgkhanacademy.org

SN1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of a leaving group to form a benzylic carbocation. This intermediate is notably stabilized by resonance, with the positive charge delocalized across the adjacent benzene (B151609) ring. chemistrysteps.comyoutube.comquora.comyoutube.com A subsequent, rapid attack by a nucleophile on the carbocation yields the substitution product. SN1 reactions are typically favored under conditions involving weak nucleophiles and polar, protic solvents that can solvate both the departing leaving group and the carbocation intermediate.

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the benzylic carbon at the same time as the leaving group departs. chemistry.coach The reaction proceeds through a five-coordinate transition state. For primary benzylic substrates like this compound, the SN2 pathway is often favored, particularly with strong, unhindered nucleophiles in polar, aprotic solvents. chemistry.coach The accessibility of the primary benzylic carbon facilitates the backside attack required for this mechanism.

The choice between these mechanisms is a competitive balance. While the primary nature of the benzylic carbon favors the SN2 pathway, the significant resonance stabilization of the potential benzylic carbocation ensures that the SN1 pathway remains a viable alternative under appropriate conditions. chemistrysteps.comyoutube.comquora.com

The substituents on the aromatic ring, namely the bromine atom at the 4-position and the methyl group at the 3-position, exert electronic effects that influence the rate and mechanism of substitution reactions at the benzylic position.

In nucleophilic substitution at the benzylic position:

Influence on SN1: The electron-withdrawing inductive effect of the bromine atom tends to destabilize the formation of the adjacent benzylic carbocation. This destabilization increases the activation energy for the rate-determining step, thereby slowing down the SN1 reaction compared to an unsubstituted benzyl (B1604629) system.

Influence on SN2: The effect on the SN2 transition state is less pronounced. The inductive withdrawal of electron density may slightly increase the electrophilicity of the benzylic carbon, but this effect is generally considered minor.

Cross-Coupling Reactions

The structure of this compound contains two distinct handles for transition metal-catalyzed cross-coupling reactions: the acidic α-proton at the benzylic position and the aryl bromide moiety. These features allow for selective and versatile functionalization of the molecule.

A significant advancement in the functionalization of benzylic phosphonates is the direct α-arylation via a deprotonative cross-coupling process. acs.org This reaction involves the deprotonation of the weakly acidic C-H bond at the benzylic position, followed by a palladium-catalyzed coupling with an aryl halide. This methodology provides a direct route to diarylmethyl phosphonates, which are valuable synthetic intermediates.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable ligand. The choice of base is crucial for the initial deprotonation step. The scope of this transformation is broad, accommodating a variety of aryl bromides and chlorides, including those with diverse electronic properties and heterocyclic systems.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 5-bromobenzofuran | Ethyl 2-(benzofuran-5-yl)-2-(diethoxyphosphoryl)acetate | 85 |

| 4-chloro-N,N-dimethylaniline | Ethyl 2-(4-(dimethylamino)phenyl)-2-(diethoxyphosphoryl)acetate | 81 |

| 1-chloro-4-fluorobenzene | Ethyl 2-(diethoxyphosphoryl)-2-(4-fluorophenyl)acetate | 79 |

| 1-chloro-4-(1H-pyrrol-1-yl)benzene | Ethyl 2-(4-(1H-pyrrol-1-yl)phenyl)-2-(diethoxyphosphoryl)acetate | 75 |

The C(sp²)–Br bond on the aromatic ring of this compound is a versatile site for a wide array of transition metal-mediated cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Common examples of such reactions include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.

Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction with a terminal alkyne to form a C-C bond, leading to arylethynyl derivatives.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (primary or secondary) to form a new C-N bond, providing access to substituted anilines.

Stille Coupling: Palladium-catalyzed reaction with an organotin reagent.

Phosphonation: The aryl bromide can also be coupled with H-phosphonates or related phosphorus reagents, catalyzed by metals like palladium or nickel, to introduce a second phosphonate group.

These reactions provide powerful strategies for elaborating the molecular structure, allowing for the introduction of diverse functionalities onto the aromatic core of the parent molecule.

Derivatization Chemistry of the Phosphonate Group

The diethyl phosphonate ester group is not merely a passive component of the molecule; it is a functional handle that can be readily transformed into other valuable moieties.

One of the most important transformations is its use in the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnih.gov This reaction begins with the deprotonation of the benzylic carbon using a strong base (e.g., sodium hydride or an alkoxide) to generate a resonance-stabilized phosphonate carbanion. This nucleophilic carbanion then reacts with an aldehyde or a ketone. The resulting intermediate undergoes elimination to produce an alkene, typically with high E-selectivity, and a water-soluble phosphate byproduct, which simplifies purification. wikipedia.orgorgsyn.org This makes the HWE reaction a powerful and widely used method for stereoselective alkene synthesis. acs.org

The phosphonate ester itself can also be chemically modified:

Hydrolysis: The diethyl ester can be cleaved to afford the corresponding phosphonic acid. This is most commonly achieved by heating with a strong mineral acid, such as concentrated hydrochloric acid. beilstein-journals.orgnih.govnih.gov Alkaline hydrolysis is also possible, typically proceeding in a stepwise manner to first yield the monoester and then the phosphonic acid. nih.govresearchgate.netrsc.org

Transesterification: The ethyl groups of the phosphonate can be exchanged for other alkyl or aryl groups by reaction with a different alcohol in the presence of a suitable catalyst. mtak.huwikipedia.orggoogle.com This allows for the synthesis of a variety of different phosphonate esters from a common precursor. nih.gov

These derivatization reactions significantly expand the synthetic utility of this compound, allowing its conversion into a diverse range of other compounds, including alkenes, phosphonic acids, and other phosphonate esters.

Hydrolysis to Phosphonic Acids

The hydrolysis of this compound to its corresponding phosphonic acid, (4-bromo-3-methylbenzyl)phosphonic acid, is a fundamental transformation, typically achieved under acidic conditions. This reaction proceeds in a stepwise manner, with the initial hydrolysis yielding the monoester, ethyl (4-bromo-3-methylbenzyl)phosphonate, which is then further hydrolyzed to the phosphonic acid.

The most common method for this hydrolysis involves refluxing the diethyl phosphonate with a strong mineral acid, such as concentrated hydrochloric acid. nih.govnih.gov The mechanism of acid-catalyzed hydrolysis of phosphonates generally follows a pathway involving protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.

The hydrolysis is a two-step process, and the cleavage of the second ester linkage is generally the rate-determining step. nih.gov

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound This table is illustrative and based on trends observed for similar compounds.

| Step | Rate Constant (k) | Activation Energy (Ea) |

| Step 1: Diethyl to Monoethyl Ester | k₁ | Ea₁ |

| Step 2: Monoethyl Ester to Phosphonic Acid | k₂ (k₁ > k₂) | Ea₂ |

The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy, which would show a shift in the phosphorus signal as the diethyl ester is converted to the monoester and then to the final phosphonic acid.

Transesterification Reactions

Transesterification of this compound involves the exchange of the ethoxy groups with other alkoxy groups by reacting the phosphonate with a different alcohol. This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com

Under acidic conditions, the mechanism is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used.

Base-catalyzed transesterification proceeds via a nucleophilic addition-elimination mechanism at the phosphorus center. masterorganicchemistry.com Common catalysts include sodium or potassium alkoxides corresponding to the alcohol being introduced.

The transesterification of phosphonates can also be achieved using solid-acid catalysts or ionic liquids, which can offer advantages in terms of catalyst recovery and milder reaction conditions. For instance, modified zirconia has been used as a catalyst for the transesterification of diethyl malonate with benzyl alcohol, a reaction that shares mechanistic similarities with the transesterification of phosphonates. researchgate.net

Table 2: Potential Catalysts for the Transesterification of this compound

| Catalyst Type | Examples | Reaction Conditions |

| Acid Catalysts | H₂SO₄, HCl, p-Toluenesulfonic acid | Reflux in excess alcohol |

| Base Catalysts | NaOR, KOR (R = alkyl group of new alcohol) | Anhydrous conditions |

| Solid-Acid Catalysts | Modified Zirconia, Sulfated Tin Oxide | Elevated temperatures |

| Ionic Liquids | [bmim][BF₄], [emim][HSO₄] | Microwave irradiation |

The progress of the transesterification can be followed by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine the extent of conversion and the formation of the new phosphonate ester.

Further Functionalization of the Phosphorus Center

The phosphorus center in this compound can be further functionalized to create a variety of derivatives with different reactivity and properties. A key transformation is the conversion of the diethyl phosphonate to the corresponding phosphonic dichloride, (4-bromo-3-methylbenzyl)phosphonic dichloride.

This conversion is typically achieved by reacting the diethyl phosphonate with a chlorinating agent. Common reagents for this purpose include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride ((COCl)₂). researchgate.net

The reaction with oxalyl chloride is often preferred as it proceeds under relatively mild conditions and the byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are gaseous, which simplifies purification of the desired phosphonic dichloride. researchgate.net The mechanism involves the formation of a reactive intermediate which is then attacked by chloride ions.

Once formed, (4-bromo-3-methylbenzyl)phosphonic dichloride is a versatile intermediate. The two chlorine atoms can be readily displaced by a variety of nucleophiles, such as alcohols, amines, and thiols, to generate a wide range of phosphonate esters, phosphonamides, and phosphonothioates, respectively. This allows for the introduction of diverse functionalities at the phosphorus center.

Table 3: Reagents for the Conversion of this compound to its Phosphonic Dichloride

| Reagent | Typical Reaction Conditions | Byproducts |

| Phosphorus Pentachloride (PCl₅) | Heating, neat or in an inert solvent | POCl₃, C₂H₅Cl |

| Thionyl Chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | SO₂, HCl, C₂H₅Cl |

| Oxalyl Chloride ((COCl)₂) | Mild conditions, inert solvent | CO, CO₂, HCl, C₂H₅Cl |

The reactivity of the P-Cl bonds in the resulting phosphonic dichloride allows for the synthesis of mixed esters or amides by sequential reaction with different nucleophiles.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Diethyl 4-Bromo-3-methylbenzylphosphonate would typically employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the Schrödinger equation approximately. Such calculations can provide valuable information on the molecule's geometry, electronic distribution, and orbital energies.

The flexibility of the diethyl phosphonate (B1237965) and benzyl (B1604629) groups in this compound gives rise to multiple possible conformations. Conformational analysis through DFT calculations is crucial for identifying the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface can be mapped.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (° P-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60 | 0.5 |

| 2 | 180 | 0.0 |

Note: This table is illustrative and based on typical energetic differences for such rotations.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, making it susceptible to electrophilic attack. Conversely, the LUMO is likely to be associated with the phosphonate group and the carbon-bromine bond, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.5 | Aromatic Ring |

| LUMO | -1.2 | Phosphonate group, C-Br bond |

Note: The values in this table are representative for similar aromatic phosphonates and serve for illustrative purposes.

Transition state modeling using DFT is essential for understanding the mechanisms of chemical reactions involving this compound. By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of a reaction can be calculated. This provides quantitative insights into the reaction kinetics.

For example, in a nucleophilic substitution reaction where the bromide is displaced, DFT calculations can model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond. The calculated activation energy would indicate the feasibility of the reaction under certain conditions. Similarly, reactions at the phosphonate group, such as hydrolysis, can be modeled to elucidate the reaction mechanism. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

These simulations are particularly useful for studying the conformational flexibility of the molecule in different environments, such as in various solvents. njit.edu By analyzing the MD trajectory, one can observe conformational changes, intramolecular interactions, and the interactions of the molecule with its surroundings. This information is crucial for understanding how the molecule behaves in a realistic chemical system, such as a reaction mixture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. wikipedia.org In the context of chemical reactivity, this is often referred to as Quantitative Structure-Reactivity Relationship (QSRR) modeling. libretexts.org

For a series of substituted benzylphosphonates, including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, the rate of a substitution reaction. The model would use various molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and quantum chemical (e.g., HOMO/LUMO energies) parameters, as independent variables. The dependent variable would be the experimentally measured reaction rate. A statistically validated QSRR model could then be used to predict the reactivity of new, unsynthesized benzylphosphonate derivatives. arkat-usa.orgsioc-journal.cn

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and interpretation.

For this compound, the ¹H, ¹³C, and ³¹P NMR chemical shifts can be calculated. researchgate.netnih.gov These calculations are typically performed by first optimizing the molecular geometry and then computing the nuclear shielding tensors. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted NMR spectra can be invaluable in assigning the signals in the experimental spectra. comporgchem.com

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov The calculated frequencies and intensities can be used to generate a theoretical vibrational spectrum. This theoretical spectrum can be compared with the experimental one to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. Discrepancies between the calculated and experimental spectra can often be resolved by applying a scaling factor to the calculated frequencies.

Table 3: Predicted and Experimental Spectroscopic Data for a Hypothetical Benzylphosphonate

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ³¹P | 22.5 | 21.8 |

| ¹³C (CH₂) | 35.1 | 34.5 |

Note: This table illustrates the typical agreement between calculated and experimental spectroscopic data.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Stereoselective Olefin Synthesis

One of the most significant applications of diethyl 4-bromo-3-methylbenzylphosphonate is its role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of olefins (alkenes). conicet.gov.ar The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com

The process begins with the deprotonation of the phosphonate (B1237965) at the benzylic position using a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, to generate a nucleophilic carbanion. alfa-chemistry.com This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate. youtube.comorganic-chemistry.org This intermediate subsequently collapses to yield the desired alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup. alfa-chemistry.comorganic-chemistry.org

A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity is particularly pronounced with aromatic aldehydes, making this compound an excellent reagent for synthesizing (E)-stilbene derivatives and other related structures. The reaction's reliability and selectivity have established it as a standard tool in the total synthesis of natural products. conicet.gov.ar

Table 1: Horner-Wadsworth-Emmons Reaction Parameters

| Parameter | Description | Typical Examples |

|---|---|---|

| Phosphonate | This compound | - |

| Carbonyl | Aldehydes (aromatic or aliphatic), Ketones | Benzaldehyde, Acetaldehyde |

| Base | Strong bases to deprotonate the phosphonate | NaH, NaOMe, BuLi |

| Solvent | Anhydrous polar aprotic solvents | THF, DME |

| Product | Predominantly (E)-alkene | Substituted stilbenes |

Building Block for Functionalized Organophosphorus Scaffolds

The inherent structure of this compound makes it an ideal building block for constructing more complex, functionalized organophosphorus scaffolds. Organophosphorus compounds are integral to various fields, including medicinal chemistry and materials science. smolecule.comchemimpex.com The phosphonate moiety itself can be incorporated into larger molecular frameworks, while the aryl bromide provides a reactive handle for further chemical modifications.

Through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, the bromine atom on the benzyl (B1604629) ring can be substituted with a wide range of other functional groups. This allows for the elaboration of the aromatic core, connecting it to other aromatic systems, acetylenic units, or alkyl chains. This versatility enables the synthesis of diverse organophosphorus structures with tailored electronic and steric properties, which are foundational for developing new materials and biologically active molecules.

Intermediate in the Construction of Advanced Organic Materials

The development of novel π-conjugated organic materials for electronics is a rapidly advancing field. this compound serves as a valuable intermediate in this area. By utilizing the aryl bromide for cross-coupling reactions, the phosphonate-containing benzyl group can be incorporated into the backbone of conjugated polymers or as a side chain.

The inclusion of the phosphorus atom can significantly alter the electronic properties of the material, such as its electron affinity and LUMO (Lowest Unoccupied Molecular Orbital) levels. This modulation is critical for designing materials for specific applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phosphonate group can also enhance the solubility and processability of the final materials.

In the field of optoelectronics, particularly for dye-sensitized solar cells (DSSCs) and quantum-dot LEDs, the ability to anchor organic molecules to metal oxide surfaces (e.g., TiO₂, ZnO) is crucial. Phosphonate groups are highly effective anchoring moieties due to their strong binding affinity to these surfaces.

This compound is an excellent precursor for creating such phosphonate-anchored linkers and dyes. The synthetic strategy involves two key steps:

Elaboration of the Chromophore/Linker: The aryl bromide is used as a starting point for building a conjugated system via cross-coupling reactions. This can involve attaching electron-donating or electron-accepting groups to create a dye with specific light-absorbing properties.

Surface Attachment: The intact diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which then serves as a robust anchor to bind the entire organic structure to the semiconductor surface.

This dual functionality allows for the rational design of molecules where one part of the molecule is responsible for the electronic or optical function, and the phosphonate part ensures its stable integration into a device.

Synthon in Multi-Step Synthetic Strategies

In the context of retrosynthetic analysis, this compound is considered a versatile synthon—a building block representing a specific structural unit within a larger target molecule. Its utility stems from the orthogonal reactivity of its two main functional groups: the phosphonate and the aryl bromide.

This orthogonality allows for a stepwise and controlled construction of complex architectures. A synthetic chemist can first utilize the phosphonate group in an HWE reaction to form a critical carbon-carbon double bond. Subsequently, the aryl bromide on the newly installed fragment can be used in a cross-coupling reaction to introduce another layer of complexity. This strategic, multi-step approach is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical targets. smolecule.comchemimpex.com

Table 2: Orthogonal Reactivity of this compound

| Functional Group | Reaction Type | Purpose in Synthesis |

|---|---|---|

| Diethylphosphonate | Horner-Wadsworth-Emmons Olefination | Forms a stereoselective C=C double bond |

| Aryl Bromide | Palladium-Catalyzed Cross-Coupling | Forms a new C-C or C-Heteroatom bond |

Future Research Directions and Unexplored Chemical Transformations

Development of Novel Catalytic Methods for Functionalization

The functionalization of Diethyl 4-Bromo-3-methylbenzylphosphonate can be significantly advanced through the development of innovative catalytic methodologies. The presence of both a C(sp²)-Br bond and activatable C(sp³)-H bonds on the benzylic and methyl groups provides multiple handles for catalytic modification.

Future research could focus on palladium-catalyzed cross-coupling reactions, a powerful tool for C-C and C-heteroatom bond formation. While the Suzuki and Sonogashira couplings are well-established, the application of more recent palladium-catalyzed reactions to this specific substrate remains a promising area of exploration. Of particular interest is the development of ligands that can promote efficient coupling at the sterically hindered position of the bromine atom.

Furthermore, the direct C-H functionalization of the methyl and benzylic positions represents a highly atom-economical approach to introduce new functional groups. Research into transition metal-catalyzed C-H activation, using catalysts based on rhodium, iridium, or palladium, could lead to the direct arylation, amination, or etherification at these sites. The directing ability of the phosphonate (B1237965) group could be exploited to achieve high regioselectivity in these transformations.

Below is a table summarizing potential catalytic functionalization reactions for this compound:

| Reaction Type | Catalytic System | Potential Functionalization |

| Suzuki Coupling | Palladium(0) with specialized phosphine (B1218219) ligands | Arylation at the 4-position |

| Sonogashira Coupling | Palladium(0)/Copper(I) | Alkynylation at the 4-position |

| Buchwald-Hartwig Amination | Palladium(0) with bulky phosphine ligands | Amination at the 4-position |

| C-H Arylation | Rhodium(III) or Palladium(II) | Arylation at the benzylic or methyl position |

| C-H Amination | Rhodium(III) or Ruthenium(II) | Amination at the benzylic or methyl position |

Investigation of Less Explored Reaction Pathways

Beyond traditional cross-coupling and C-H activation, several less explored reaction pathways could unlock novel transformations of this compound. These include photoredox catalysis, electrochemical synthesis, and biocatalysis.

Photoredox catalysis offers a mild and efficient way to generate radical intermediates under visible light irradiation. This could be applied to the functionalization of the C-Br bond or the benzylic C-H bond. For instance, the generation of an aryl radical from the C-Br bond could enable subsequent coupling with a variety of radical acceptors.

Electrochemical methods provide another green and sustainable approach to functionalize the molecule. Anodic oxidation could be used to generate a benzylic carbocation, which could then be trapped by various nucleophiles. Conversely, cathodic reduction could be employed to cleave the C-Br bond and generate an aryl anion for subsequent reactions.

Biocatalysis , using whole-cell or isolated enzymes, presents an opportunity for highly selective and environmentally friendly transformations. Enzymes such as hydrolases, oxidoreductases, and lyases could potentially be used to modify the phosphonate ester, oxidize the methyl group, or even cleave the C-P bond under mild conditions. nih.govtamu.edunih.gov The enzymatic conversion of phosphonates to phosphates is a known biological process that could be harnessed for specific applications. tamu.edunih.gov

Asymmetric Synthesis Applications

The development of asymmetric methodologies to introduce chirality into this compound and its derivatives is a significant area for future research. The creation of a stereocenter at the benzylic position would lead to chiral phosphonates, which are valuable in medicinal chemistry and as chiral ligands in asymmetric catalysis.

Catalytic asymmetric synthesis of C-chiral phosphonates is a rapidly developing field. scientifiq.ai Future work could focus on the asymmetric hydrogenation of a corresponding α,β-unsaturated phosphonate precursor or the enantioselective addition of nucleophiles to an imine derived from the parent compound. Chiral catalysts, including those based on transition metals with chiral ligands or organocatalysts, could be employed to achieve high enantioselectivity.

Potential asymmetric transformations are outlined in the table below:

| Asymmetric Reaction | Chiral Catalyst | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Enantioenriched this compound |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Enantioselective alkylation at the benzylic position |

| Asymmetric Michael Addition | Chiral Organocatalysts | Formation of a chiral center via conjugate addition |

Integration into Flow Chemistry Systems

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. Applying flow chemistry to the synthesis and functionalization of this compound is a promising avenue for future research.

Continuous flow reactors can be particularly beneficial for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters such as temperature and residence time. For example, the nitration or other electrophilic aromatic substitutions on the benzene (B151609) ring could be performed more safely and efficiently in a microreactor.

Q & A

Basic: What are the standard protocols for synthesizing Diethyl 4-Bromo-3-methylbenzylphosphonate, and how can purity be optimized?

Answer:

The synthesis typically involves a multi-step process:

Bromination : Introduce the bromine substituent at the para position of a 3-methylbenzyl precursor using brominating agents like N-bromosuccinimide (NBS) under radical initiation.

Phosphonate Formation : React the brominated intermediate with triethyl phosphite via a Michaelis-Arbuzov reaction, requiring anhydrous conditions and heating (80–100°C) for 6–12 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity optimization requires monitoring reaction progress via TLC and confirming final purity by HPLC (>95%) or NMR (absence of residual solvents like THF or ethyl acetate) .

Basic: How should researchers handle and store this compound to maintain stability?

Answer:

- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Avoid contact with strong oxidizers or acids, which may induce decomposition .

- Storage : Keep in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Stability tests indicate degradation <5% over 12 months under these conditions .

Advanced: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H/³¹P NMR | δ ~1.3 ppm (CH3), 4.1 ppm (CH2), 31P resonance near 20 ppm | Confirm phosphonate structure and substituent positions . |

| HRMS (ESI+) | m/z calculated for C12H16BrO3P: 327.01 (M+H⁺) | Verify molecular weight and isotopic pattern (Br signature). |

| FT-IR | Peaks at 1250 cm⁻¹ (P=O), 1020 cm⁻¹ (P-O-C) | Identify functional groups and rule out hydrolysis . |

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electron density distribution. The bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack in Suzuki-Miyaura couplings .

Reaction Pathway Simulation : Use software like Gaussian or ORCA to model transition states, predicting activation energies for coupling with arylboronic acids. Compare with experimental yields to validate models .

Basic: What safety precautions are necessary when working with this compound in the laboratory?

Answer:

- Exposure Mitigation : Immediate rinsing with water (15+ minutes) for skin/eye contact. Use ethanol-soaked wipes for spills to prevent solvent spread .

- Ventilation : Maintain airflow >0.5 m/s in the workspace to limit vapor accumulation (flash point ~150°C, similar to diethyl phthalate analogs) .

- Waste Disposal : Collect in halogenated waste containers; incinerate at >850°C to prevent toxic byproducts (e.g., HBr) .

Advanced: What are the challenges in analyzing byproducts formed during the synthesis of this compound?

Answer:

- Detection : Minor byproducts (e.g., diethyl 4-bromo-3-methylbenzylphosphate, ~2–5%) require UPLC-MS/MS (MRM mode) for identification due to low abundance .

- Quantification : Use internal standards (e.g., deuterated analogs) to correct matrix effects in LC-MS. Calibration curves must cover 0.1–10 µg/mL for accurate quantification .

- Mechanistic Insight : Byproducts often arise from incomplete Arbuzov reaction or phosphonate oxidation. Kinetic studies (time-resolved sampling) can pinpoint reaction steps needing optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.